molecular formula C11H12O4 B1403615 3-(3-Methoxyphenyl)oxetane-3-carboxylic acid CAS No. 1393583-52-2

3-(3-Methoxyphenyl)oxetane-3-carboxylic acid

Cat. No.: B1403615
CAS No.: 1393583-52-2
M. Wt: 208.21 g/mol
InChI Key: LFOPAIWRVXPWHD-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)oxetane-3-carboxylic acid is an organic compound with the molecular formula C11H12O4. It features an oxetane ring, which is a four-membered cyclic ether, attached to a methoxyphenyl group and a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxyphenyl)oxetane-3-carboxylic acid typically involves the formation of the oxetane ring followed by the introduction of the methoxyphenyl and carboxylic acid groups. One common method is the intramolecular cyclization of suitable precursors under acidic or basic conditions. For example, the cyclization of 3-(3-methoxyphenyl)-3-hydroxypropanoic acid can yield the desired oxetane compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow chemistry and automated synthesis to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxyphenyl)oxetane-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-(3-hydroxyphenyl)oxetane-3-carboxylic acid, while reduction of the carboxylic acid group can produce 3-(3-methoxyphenyl)oxetane-3-methanol .

Scientific Research Applications

3-(3-Methoxyphenyl)oxetane-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Methoxyphenyl)oxetane-3-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with enzymes and other biomolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Hydroxyphenyl)oxetane-3-carboxylic acid
  • 3-(3-Methoxyphenyl)oxirane-3-carboxylic acid
  • 3-(3-Methoxyphenyl)tetrahydrofuran-3-carboxylic acid

Uniqueness

3-(3-Methoxyphenyl)oxetane-3-carboxylic acid is unique due to the presence of the oxetane ring, which imparts distinct physicochemical properties compared to other similar compounds. The oxetane ring’s strain and reactivity make it a valuable scaffold in medicinal chemistry and materials science .

Properties

IUPAC Name

3-(3-methoxyphenyl)oxetane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-14-9-4-2-3-8(5-9)11(10(12)13)6-15-7-11/h2-5H,6-7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFOPAIWRVXPWHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2(COC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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